molecular formula C14H8Cl4 B3044235 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene CAS No. 93952-19-3

1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene

Cat. No. B3044235
CAS RN: 93952-19-3
M. Wt: 326.1 g/mol
InChI Key: UCNVFOCBFJOQAL-PGRXLJNUSA-N
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Description

1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene is a useful research compound. Its molecular formula is C14H8Cl4 and its molecular weight is 326.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

  • Synthesis and Cycloaddition Reactions : The compound has been involved in the synthesis and Diels–Alder cycloaddition reactions of related chlorinated and fluorinated benzenes, showcasing its reactivity and utility in organic synthesis (Sridhar, Krishna & Rao, 2000).

Environmental and Degradation Studies

  • Photochemical Degradation and Environmental Presence : It's been found as a metabolite in environmental samples, indicating its formation through photochemical degradation of DDT and its prevalence in various biotic and abiotic samples across the world (Gallistl, Proctor, Bader & Vetter, 2017).

  • Reductive Dechlorination in Sediments : Research has been conducted on the reductive dechlorination rates of compounds like 4,4′-DDE (closely related to the subject compound) in marine sediments, providing insight into environmental degradation processes (Eganhouse, Sherwood, Pontolillo, Edwards & Dickhudt, 2017).

Chemical and Physical Properties

  • Mesomorphic Properties : Studies on compounds with similar structures have been conducted to understand their mesomorphic properties, such as phase behavior and transition temperatures, which are significant in the field of liquid crystal research (Dai, Cai & Wen, 2013).

  • X-ray Molecular Structure Analysis : Structural characterization through methods like X-ray diffraction has been performed on related compounds, providing detailed insights into their molecular configurations (Takahashi, 2011).

Applications in Advanced Material Synthesis

  • Synthesis of Hyperbranched Conjugated Polymers : The compound's related derivatives have been used in synthesizing polymers with unique properties like aggregation-induced emission, highlighting its potential in material science and sensor technology (Hu, Lam, Liu, Sung, Williams, Yue, Wong, Yuen & Tang, 2012).

Mechanism of Action

Target of Action

p,p’-DDE-d8, also known as 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene or 4,4’-DDE D8 100 microg/mL in Acetone, is a deuterium-labeled metabolite of the pesticide DDT . The primary target of p,p’-DDE-d8 is the androgen receptor , where it acts as an antagonist .

Mode of Action

p,p’-DDE-d8 interacts with its target, the androgen receptor, by binding to it and acting as an antagonist . This means it blocks the receptor, preventing it from activating and carrying out its normal function. This interaction can lead to changes in the cell, such as altered gene expression and disrupted hormone signaling .

Biochemical Pathways

p,p’-DDE-d8 affects several biochemical pathways. It can increase or block the metabolism of naturally occurring steroid hormones and other xenobiotic chemicals by activating or antagonizing nuclear hormone receptors . It can also affect the transcriptional activity of nuclear receptors by modulating proteasome-mediated degradation of nuclear receptors and their coregulators . Some endocrine disrupters, like p,p’-DDE-d8, can have genome-wide effects on DNA methylation status .

Pharmacokinetics (ADME Properties)

It’s known that the physicochemical properties of a compound strongly influence its adme properties . As p,p’-DDE-d8 is a lipophilic compound, it’s likely to accumulate in fatty tissues

Result of Action

The molecular and cellular effects of p,p’-DDE-d8 action include increased cell proliferation , altered DNA/chromatin integrity , and changes in mitochondrial respiration . It’s also associated with increased risk of insulin resistance and obesity in humans and experimental animals .

Biochemical Analysis

Biochemical Properties

1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene plays a significant role in biochemical reactions due to its structural similarity to p,p’-DDE. This compound interacts with several enzymes and proteins, particularly those involved in the endocrine system. It is known to act as a potent antagonist of the androgen receptor, with an inhibitory concentration (IC50) of 5 micromolar and a dissociation constant (Ki) of 3.5 micromolar . The interaction with the androgen receptor disrupts normal hormonal signaling, leading to various biochemical effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to p,p’-DDE-d8 has been associated with increased macrophage reactivity and numbers in adipose tissue, which can contribute to metabolic disorders such as obesity and insulin resistance . Additionally, it disrupts the estrogen-androgen balance in hormone-dependent breast cancer cells, promoting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the androgen receptor, inhibiting its natural ligand, dihydrotestosterone, from binding. This inhibition affects the receptor’s ability to regulate gene expression and cellular functions . Additionally, p,p’-DDE-d8 induces apoptosis in neurocytes by modulating the tumor necrosis factor-alpha signaling pathway, leading to increased caspase activity and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its stability and persistence in biological systems. Studies have shown that p,p’-DDE-d8 can remain in the environment and biological tissues for extended periods, with a half-life of over ten years . Long-term exposure to this compound can lead to chronic effects on cellular function, including alterations in sperm parameters and increased risk of metabolic diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of p,p’-DDE-d8 have been shown to increase the incidence of autoimmune type 1 diabetes in non-obese diabetic mouse models by affecting T-cell function and cytokine secretion . Chronic exposure to high doses also leads to significant alterations in immune responses and metabolic functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver and other tissues, where it interacts with enzymes such as cytochrome P450. This interaction affects the metabolic flux and levels of various metabolites, including lipids and fatty acids . The compound’s association with lipoproteins in plasma further influences its distribution and metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature. This compound is transported through the bloodstream bound to lipoproteins and accumulates in adipose tissue and other lipid-rich areas . Its distribution is also affected by environmental factors, such as temperature and elevation, which can influence its concentration in different tissues .

Subcellular Localization

Within cells, this compound localizes to specific subcellular compartments. It is primarily found in the cytoplasm and nucleus, where it interacts with nuclear receptors and other proteins involved in gene regulation. The compound’s localization is influenced by its binding to specific targeting signals and post-translational modifications that direct it to these compartments .

properties

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNVFOCBFJOQAL-PGRXLJNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=C(Cl)Cl)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene
Reactant of Route 6
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.